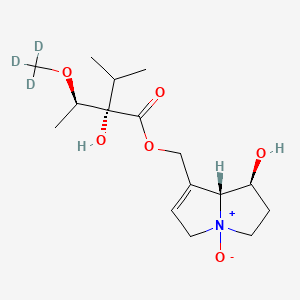
Heliotrine N-oxide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heliotrine N-oxide-d3 is a deuterium-labeled derivative of Heliotrine N-oxide, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the Boraginaceae family. This compound is used in scientific research to study the metabolism and toxicology of pyrrolizidine alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heliotrine N-oxide-d3 can be synthesized through the deuteration of Heliotrine N-oxide. The process involves the introduction of deuterium atoms into the Heliotrine N-oxide molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity. The use of deuterium gas and catalysts in bulk quantities ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Heliotrine N-oxide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the N-oxide group to the corresponding amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of more oxidized pyrrolizidine derivatives.
Reduction: Formation of Heliotrine-d3.
Substitution: Formation of substituted pyrrolizidine derivatives.
Applications De Recherche Scientifique
Heliotrine N-oxide-d3 is widely used in scientific research for various applications:
Chemistry: Studying the chemical properties and reactivity of pyrrolizidine alkaloids.
Biology: Investigating the biological effects and metabolism of pyrrolizidine alkaloids in living organisms.
Medicine: Researching the toxicological effects and potential therapeutic applications of pyrrolizidine alkaloids.
Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and feed.
Mécanisme D'action
Heliotrine N-oxide-d3 exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to the genotoxic and carcinogenic effects of pyrrolizidine alkaloids. The primary molecular targets are the liver and other tissues where metabolic activation occurs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heliotrine N-oxide: The non-deuterated form of Heliotrine N-oxide-d3.
Lasiocarpine N-oxide: Another pyrrolizidine alkaloid N-oxide with similar toxicological properties.
Europine N-oxide: A related pyrrolizidine alkaloid N-oxide found in the same plant family.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for the tracking of the compound’s metabolic fate and provides insights into the mechanisms of action and toxicology of pyrrolizidine alkaloids.
Propriétés
Formule moléculaire |
C16H27NO6 |
|---|---|
Poids moléculaire |
332.41 g/mol |
Nom IUPAC |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate |
InChI |
InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1/i4D3 |
Clé InChI |
QSTHEUSPIBEICI-RLAGFPRLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O |
SMILES canonique |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


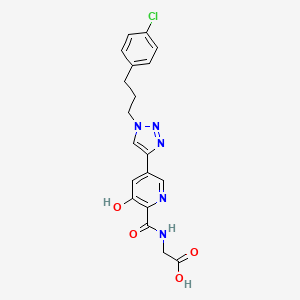



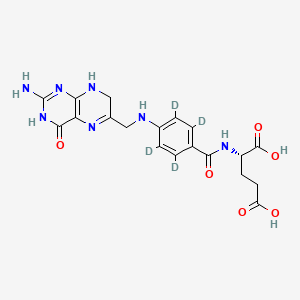

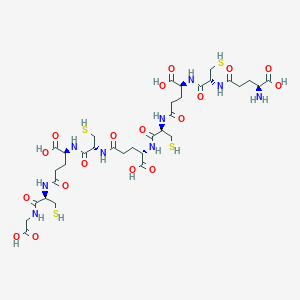
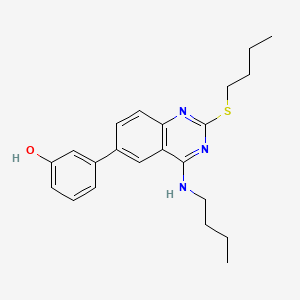

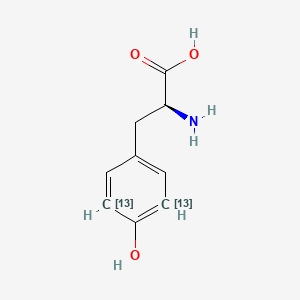
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
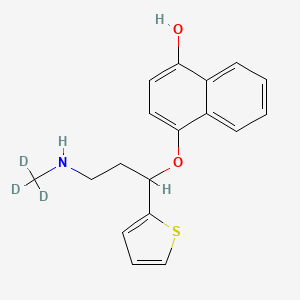
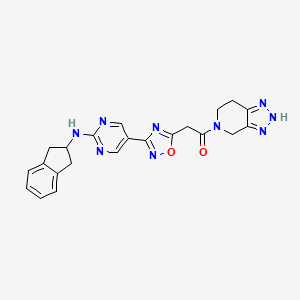
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
